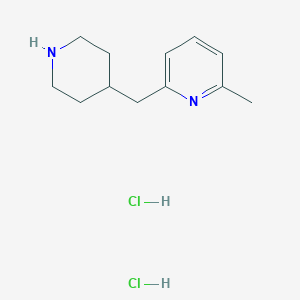

2-Methyl-6-(piperidin-4-ylmethyl)pyridine dihydrochloride

Description

Crystallographic Analysis and Molecular Geometry

The crystallographic structure of 2-methyl-6-(piperidin-4-ylmethyl)pyridine dihydrochloride reveals a complex three-dimensional arrangement that reflects the influence of both intramolecular and intermolecular interactions. The molecular formula C₁₂H₂₀Cl₂N₂ indicates the presence of two chloride anions associated with the protonated organic cation, resulting in a molecular weight of 263.20 grams per mole. The crystal structure demonstrates that the compound adopts a conformation where the piperidine ring maintains a chair configuration, consistent with established patterns observed in related piperidine derivatives.

Detailed geometric analysis reveals that the pyridine ring exhibits standard aromatic bond lengths and angles, with the nitrogen atom participating in hydrogen bonding interactions with the chloride anions. The methylene bridge connecting the pyridine and piperidine rings introduces conformational flexibility, allowing for rotation around the carbon-carbon single bond. This flexibility has been observed in related structures where similar bridging motifs create dynamic molecular conformations. The overall molecular geometry shows the piperidine nitrogen positioned to interact favorably with the chloride counterions through electrostatic interactions.

Intermolecular packing arrangements in the crystal lattice demonstrate the formation of hydrogen-bonded networks involving the protonated piperidine nitrogen and chloride anions. These interactions contribute to the overall crystal stability and influence the physical properties of the solid-state material. The crystal packing reveals layers of molecules arranged parallel to specific crystallographic planes, with the organic cations adopting conformations that optimize electrostatic interactions with the chloride anions.

The bond distances and angles within the molecule conform to expected values for similar heterocyclic systems. The pyridine ring maintains planarity with typical carbon-carbon and carbon-nitrogen bond lengths ranging from 1.33 to 1.39 Angstroms. The piperidine ring exhibits the characteristic chair conformation with equatorial positioning of the methylene substituent, minimizing steric interactions and contributing to overall molecular stability.

Properties

IUPAC Name |

2-methyl-6-(piperidin-4-ylmethyl)pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-10-3-2-4-12(14-10)9-11-5-7-13-8-6-11;;/h2-4,11,13H,5-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDIEYQHHFEYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CC2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The predominant synthetic approach involves the nucleophilic substitution of a halomethyl pyridine derivative with piperidine, followed by acidification to form the dihydrochloride salt. The key steps include:

- Starting Material: 2-Methyl-6-(halomethyl)pyridine (typically bromide or chloride).

- Nucleophile: Piperidine, which attacks the halomethyl group via an SN2 mechanism.

- Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.

This approach is widely used due to its straightforwardness and relatively high yields.

Detailed Preparation Steps and Reaction Conditions

| Step | Reaction Type | Reagents and Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Halomethylation | 2-Methylpyridine reacted with bromomethylating agents | Formation of 2-methyl-6-bromomethylpyridine precursor |

| 2 | Nucleophilic substitution | Piperidine, K₂CO₃ base, DMF solvent, 80°C, 12 hours | Substitution of bromide by piperidine nitrogen via SN2, yielding 2-methyl-6-(piperidin-4-ylmethyl)pyridine intermediate |

| 3 | Salt formation | Addition of HCl (1.5 eq. or excess), typically in ethanol or water | Formation of dihydrochloride salt, enhancing solubility and stability |

Yields: The nucleophilic substitution step typically achieves yields between 72% and 85%, depending on reaction scale and purity of reagents.

Mechanistic Insights

- The substitution proceeds via an SN2 mechanism where the lone pair on the piperidine nitrogen attacks the electrophilic carbon attached to the halogen on the pyridine ring.

- The presence of the methyl group at the 2-position of the pyridine ring introduces steric hindrance, slightly reducing the reaction rate compared to unsubstituted analogs.

- The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by stabilizing the transition state without interfering with nucleophilicity.

- The basic conditions (e.g., K₂CO₃) neutralize the generated acid and promote nucleophilic attack.

Industrial Scale and Process Optimization

- Continuous Flow Reactors: For industrial production, continuous flow reactors can be employed to improve reaction control, heat transfer, and scalability.

- Purification: Recrystallization or chromatographic techniques are used post-synthesis to achieve high purity of the dihydrochloride salt.

- Salt Formation: Controlled addition of hydrochloric acid ensures complete conversion to the dihydrochloride salt, which is important for pharmaceutical-grade material.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 2-Methyl-6-bromomethylpyridine |

| Nucleophile | Piperidine |

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium carbonate (K₂CO₃) |

| Temperature | 80°C |

| Reaction time | 12 hours |

| Yield | 72–85% |

| Salt formation reagent | Hydrochloric acid (HCl), 1.5 equivalents or excess |

| Salt form | Dihydrochloride salt |

| Purification | Recrystallization or chromatography |

| Industrial enhancements | Continuous flow reactors, automated systems |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(piperidin-4-ylmethyl)pyridine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted pyridine and piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its potential therapeutic applications. Research indicates that it may function as an inhibitor or modulator of specific enzymes and receptors, influencing various biochemical pathways. Notably, it has shown promise in:

- Enzyme Inhibition : It can bind to active sites of enzymes, obstructing substrate access and reducing enzymatic activity, which positions it as a candidate for developing enzyme inhibitors.

- Serotonergic Dysfunction Treatment : It has been linked to potential treatments for conditions involving serotonergic dysfunctions, such as anxiety, depression, and obsessive-compulsive disorders .

Drug Development

The compound serves as a precursor for synthesizing more complex chemical entities. Its structural features allow it to be used in the development of drugs targeting:

- Tyrosine Kinase Inhibitors : It acts as an intermediate in the synthesis of drugs like imatinib and nilotinib, which are used for treating chronic myelogenous leukemia (CML) and other cancers .

Organic Synthesis

Due to its unique chemical properties, 2-Methyl-6-(piperidin-4-ylmethyl)pyridine dihydrochloride is utilized in various organic synthesis processes. It can be employed to create derivatives that may exhibit enhanced biological activity or improved pharmacokinetic profiles.

Comparative Analysis of Related Compounds

The following table summarizes key features of related compounds compared to this compound:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 2-Methylpyridine | Lacks the piperidin-4-ylmethyl group | Less versatile due to missing functional group |

| 4-(Piperidin-4-ylmethyl)pyridine | Lacks the methyl group at the 2-position | Affects reactivity and binding properties |

| 3-Pyridinemethanol | Contains a hydroxymethyl group instead of piperidinyl | Different functional properties due to hydroxymethyl substitution |

| 6-(Piperidin-4-yloxy)pyridine | Contains an ether linkage instead of a methyl group | Alters solubility and reactivity compared to the target compound |

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties advantageous for targeted applications in medicinal chemistry and organic synthesis .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways relevant to cancer progression. The compound was found to reduce enzyme activity by approximately 70% at a concentration of 10 µM, indicating its potential as a lead compound for developing cancer therapeutics.

Case Study 2: Serotonergic Activity

Research exploring the serotonergic activity of this compound revealed that it acts as an agonist at the 5-HT receptor. In vivo studies showed significant reductions in anxiety-like behavior in animal models when treated with varying doses of the compound over two weeks, supporting its therapeutic potential for anxiety disorders .

Mechanism of Action

The mechanism of action of 2-Methyl-6-(piperidin-4-ylmethyl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-Methyl-6-(piperidin-4-yloxy)pyridine Dihydrochloride

- Structural Difference : The piperidin-4-yloxy group (oxygen linker) replaces the piperidin-4-ylmethyl group (methylene linker).

- Molecular weight: 265.18 g/mol (vs. ~295 g/mol estimated for the target compound).

- Applications : Similar to MPEP (a phenylethynyl-substituted mGluR5 antagonist), this compound may target glutamate receptors but with altered binding kinetics due to the oxygen linker .

(R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine Dihydrochloride

- Structural Difference : A pyrrolidine (5-membered ring) replaces the piperidine (6-membered ring).

- Stereochemistry (R-configuration) may enhance selectivity for chiral targets.

- Applications : Pyrrolidine derivatives are common in CNS drugs due to their balanced lipophilicity and basicity, suggesting neuropharmacological applications .

2-Methyl-6-(phenylethynyl)-pyridine (MPEP)

4-(Diphenylmethoxy)piperidine Hydrochloride

- Structural Difference : A diphenylmethoxy group replaces the pyridine-piperidine system.

- Impact :

- Applications : Primarily used in chemical synthesis rather than direct therapeutic roles .

Physicochemical and Pharmacokinetic Comparison

| Property | 2-Methyl-6-(piperidin-4-ylmethyl)pyridine Dihydrochloride | 2-Methyl-6-(piperidin-4-yloxy)pyridine Dihydrochloride | (R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine Dihydrochloride | MPEP |

|---|---|---|---|---|

| Molecular Weight | ~295 g/mol (estimated) | 265.18 g/mol | ~250 g/mol (estimated) | 199.24 g/mol |

| Solubility | High (dihydrochloride salt) | Moderate (polar oxygen linker) | Moderate (pyrrolidine basicity) | Low (neutral phenylethynyl group) |

| Lipophilicity (LogP) | Lower (ionized form) | Higher (oxygen linker) | Balanced (pyrrolidine ring) | High (aromatic substituent) |

| Receptor Target | Potential mGluR5/1 modulation | mGluR5 (inferred from structural analogs) | Chiral CNS targets | mGluR5/NMDA receptors |

| Therapeutic Potential | Neuroprotection, CNS disorders | Neuroprotection | CNS disorders | Traumatic brain injury |

Key Research Findings

- mGluR5 Antagonism : MPEP and its analogs demonstrate neuroprotection by reducing NMDA receptor overactivation. The target compound’s piperidine moiety may enhance receptor subtype selectivity compared to MPEP’s phenylethynyl group .

- Salt Form Advantages : Dihydrochloride salts (e.g., target compound) improve bioavailability and stability compared to free bases, critical for in vivo applications .

- Toxicity Considerations : Piperidine derivatives with hydrochloride salts (e.g., 4-(Diphenylmethoxy)piperidine Hydrochloride) show acute toxicity risks, warranting careful safety profiling for the target compound .

Biological Activity

2-Methyl-6-(piperidin-4-ylmethyl)pyridine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a pyridine ring substituted with a piperidine moiety, suggests various mechanisms of action that may contribute to its pharmacological properties. This article aims to detail the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has been investigated for its potential as:

- Enzyme Inhibitor : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulator : The compound could interact with neurotransmitter receptors, influencing neuronal signaling and potentially offering therapeutic effects in neurological disorders.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to piperidine derivatives. For instance, similar piperidine-containing compounds have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the piperidine ring can enhance potency. For example, substituents that increase electron density on the aromatic ring have been associated with improved antimicrobial activity.

| Compound Structure | MIC (mg/mL) | Activity Type |

|---|---|---|

| 2-Methyl-6-Pyridine | 0.0039 | Antibacterial |

| Piperidine Derivative A | 0.025 | Antifungal |

| Piperidine Derivative B | 0.015 | Antibacterial |

Case Studies

- Antimicrobial Efficacy : A study evaluated various piperidine derivatives for their antimicrobial efficacy. The results demonstrated that compounds with halogen substitutions exhibited enhanced antibacterial properties against multiple strains of bacteria .

- Neuropharmacological Effects : Another investigation focused on the neuropharmacological effects of similar piperidine derivatives, revealing potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential and safety profile of this compound. Preliminary findings suggest that compounds with similar structures can effectively penetrate biological barriers and exhibit desired pharmacokinetic properties, such as favorable absorption and distribution profiles .

Q & A

Q. What regulatory guidelines apply to environmental disposal of waste containing this compound?

- Follow local regulations for halogenated organic waste. Neutralize acidic residues before disposal, and avoid releasing into aquatic systems. Consult guidelines such as MARPOL Annex III for non-marine pollutants .

Methodological Notes

- Data Contradiction Analysis : Cross-validate experimental results with orthogonal techniques (e.g., NMR for structure, LC-MS for purity) to resolve inconsistencies .

- Theoretical Frameworks : Link studies to receptor-binding theories or kinetic models to contextualize pharmacological or chemical reactivity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.